molecular formula C11H15BrN2O2 B3186733 tert-Butyl (3-bromo-5-methylpyridin-2-yl)carbamate CAS No. 1284210-79-2

tert-Butyl (3-bromo-5-methylpyridin-2-yl)carbamate

Cat. No.: B3186733
CAS No.: 1284210-79-2
M. Wt: 287.15 g/mol
InChI Key: PACJVIUAFVTXFE-UHFFFAOYSA-N
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Description

Tert-Butyl (3-bromo-5-methylpyridin-2-yl)carbamate is a valuable chemical intermediate in organic and medicinal chemistry research. This compound features a pyridine ring system substituted with both a bromo and a methyl group, and is protected at the aniline nitrogen with a tert-butyloxycarbonyl (Boc) group. The bromine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of complex fragments . The Boc protecting group is highly versatile, as it is stable under a variety of conditions but can be readily removed under mild acidic conditions to reveal the free amine, which can then be further derivatized . Compounds with similar structures, such as tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate, are commonly employed as key precursors in the synthesis of pharmaceutical agents, including anticoagulants and antiplatelet drugs . This makes this compound a critical building block for researchers constructing compound libraries for biological screening or developing novel active molecules. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-bromo-5-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-7-5-8(12)9(13-6-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACJVIUAFVTXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743825
Record name tert-Butyl (3-bromo-5-methylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284210-79-2
Record name tert-Butyl (3-bromo-5-methylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Tert Butyl 3 Bromo 5 Methylpyridin 2 Yl Carbamate

Precursor Synthesis and Functionalization Strategies

The foundational step in the synthesis of the target carbamate (B1207046) is the construction of the core intermediate, 2-amino-3-bromo-5-methylpyridine (B30763). This process involves the synthesis of a suitably substituted 2-aminopyridine (B139424), followed by the specific placement of bromo and methyl substituents on the pyridine (B92270) ring.

Synthesis of Substituted 2-Aminopyridines

The synthesis of the key precursor, 2-amino-5-methylpyridine (B29535), can be achieved through several established methodologies. One of the most traditional and industrially significant methods is the Chichibabin reaction. This reaction involves the direct amination of a pyridine ring, in this case, 3-methylpyridine (B133936) (3-picoline), using sodium amide (NaNH₂) in an inert solvent like xylene at elevated temperatures and pressures. chemicalbook.comgoogle.com While effective, this method often requires harsh conditions and can lead to the formation of regioisomeric byproducts, such as 2-amino-3-methylpyridine, necessitating careful fractional distillation for purification. google.com

Alternative routes offer improved regioselectivity and milder conditions. One such approach begins with the N-oxidation of 3-methylpyridine to form 3-methylpyridine 1-oxide. This intermediate can then be treated with reagents like thionyl chloride in the presence of trimethylamine, followed by hydrolysis with hydrobromic acid to yield 2-amino-5-methylpyridine with high purity. chemicalbook.comgoogle.com Another strategy involves reacting 3-methylpyridine with an alkylamine sodium salt, followed by dealkylation of the resulting 2-alkylamino-5-methylpyridine intermediate using hydrogen bromide to furnish the desired product. google.comprepchem.com

MethodStarting MaterialKey ReagentsTypical ConditionsYieldRef.
Chichibabin Reaction3-MethylpyridineSodium Amide (NaNH₂)High Temperature (130-140°C), High Pressure, XyleneModerate to High chemicalbook.comgoogle.com
From N-Oxide3-Methylpyridine 1-Oxide1. Thionyl Chloride, Trimethylamine 2. HBr-5°C to RT, then heat~80% chemicalbook.comgoogle.com
Dealkylation2-Alkylamino-5-methylpyridineHBr165°C~92% google.comprepchem.com

Regioselective Bromination of Pyridine Rings

Once 2-amino-5-methylpyridine is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C-3 position. The 2-amino group is a strong activating group that directs electrophilic substitution to the ortho (C-3) and para (C-5) positions. Since the C-5 position is already occupied by a methyl group, electrophilic bromination is highly directed to the C-3 position.

The bromination can be effectively carried out using molecular bromine (Br₂) in a suitable solvent system. To control the reactivity and prevent over-bromination, the reaction is often performed under buffered conditions. acs.org For instance, using bromine in acetic acid at controlled temperatures allows for the selective formation of 2-amino-5-bromo-3-nitropicoline from a nitramino precursor, highlighting the precise control achievable in these systems. acs.org Another common and effective brominating agent is N-Bromosuccinimide (NBS), which offers advantages in handling and selectivity. researchgate.net The choice of solvent, temperature, and brominating agent is crucial to maximize the yield of the desired 3-bromo isomer while minimizing the formation of di-brominated or other side products. heteroletters.org

Introduction of Methyl Substituents

The incorporation of the methyl group at the C-5 position is typically accomplished by starting with a pre-methylated precursor, such as 3-methylpyridine (3-picoline), as described in the synthesis of 2-amino-5-methylpyridine. chemicalbook.comgoogle.com However, various methodologies exist for the direct methylation of the pyridine ring, which can be applied in alternative synthetic routes.

These methods can be broadly categorized into reactions involving methyl nucleophiles, methyl electrophiles, or methyl radicals. biu.ac.il Catalytic methods have been developed that use methanol (B129727) as a methyl source in the presence of a nickel/nickel oxide catalyst to achieve methylation, particularly at the alpha-position of the pyridine ring. google.com More recent advancements include rhodium-catalyzed C-3/5 methylation of pyridines using formaldehyde (B43269) as the methyl source, which proceeds through a temporary dearomatization of the pyridine ring. nih.gov Cross-coupling reactions, such as the Suzuki-Miyaura coupling using methyl boronic acid, also provide a powerful tool for the regioselective introduction of methyl groups onto a pre-functionalized (e.g., halogenated) pyridine core. researchgate.net

Methylation StrategyMethyl SourceCatalyst/ReagentKey FeaturesRef.
Catalytic MethylationMethanolNickel/Nickel OxideDirect methylation, primarily at the α-position. google.com
Hydrogen BorrowingFormaldehydeRhodium CatalystSelective for C-3/5 positions via dearomatization. nih.gov
Cross-CouplingMethyl boronic acidPalladium Catalyst (e.g., with RuPhos ligand)High regioselectivity on pre-halogenated pyridines. researchgate.net
Radical MethylationPeroxideMetal-freeC-H methylation of pyridine N-oxides. researchgate.net

N-Protection Strategies: Formation of the tert-Butyl Carbamate Moiety

The final stage of the synthesis is the protection of the exocyclic amino group of 2-amino-3-bromo-5-methylpyridine as a tert-butyl carbamate (Boc). This is a crucial step to modulate the reactivity of the amino group for subsequent synthetic transformations.

Optimization of Boc Protection Conditions for 2-Aminopyridines

The N-protection is typically achieved by reacting the aminopyridine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The optimization of this reaction is essential for achieving high yields and purity. Reaction conditions can be tailored, but generally involve a base and a suitable solvent.

Common bases used include organic amines like triethylamine (B128534) (TEA) or catalysts such as 4-(Dimethylamino)pyridine (DMAP). nih.gov The reaction can be performed in a variety of solvents, including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), methanol, or 1,4-dioxane (B91453). google.com A patented method describes the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-Hydroxybenzotriazole (B26582) (HOBT) in the presence of TEA at room temperature, which reportedly provides high yields (80-90%) and good selectivity. google.comgoogle.com The choice of conditions depends on the specific substrate and the need to avoid potential side reactions. For instance, di-Boc protection can sometimes occur, and optimizing reagent stoichiometry and reaction time is necessary to favor the desired mono-protected product. nih.gov

ReagentsBaseSolventTemperatureYieldRef.
(Boc)₂ODMAPDCMRoom TempGood nih.gov
(Boc)₂O, EDCI, HOBTTriethylamine (TEA)Dichloromethane (DCM)Room Temp80-90% google.comgoogle.com
(Boc)₂OPyridineNot specifiedNot specifiedGood nih.gov
(Boc)₂ONot specifiedTHF, MeOH, 1,4-DioxaneRoom TempHigh google.com

Chemoselectivity Considerations in Protection

A key consideration during the Boc protection of aminopyridines is chemoselectivity. The substrate contains two nitrogen atoms: the exocyclic primary amino group at C-2 and the endocyclic pyridine ring nitrogen. The exocyclic amino group is significantly more nucleophilic and less sterically hindered than the ring nitrogen. The lone pair of the pyridine nitrogen is part of the aromatic sp² hybridized system, making it less available for nucleophilic attack compared to the sp³ hybridized lone pair of the exocyclic amine.

Consequently, the reaction with Boc₂O occurs with high selectivity at the 2-amino group. Standard protection protocols reliably yield the N-(tert-butoxycarbonyl)amino derivative without significant formation of a protected pyridinium (B92312) salt. google.com While methods for the selective protection of the endocyclic nitrogen of other nitrogen-containing heterocycles like aminopyrazoles exist, they often require specific directing groups or multi-step procedures. researchgate.net For 2-aminopyridines, the inherent difference in nucleophilicity between the two nitrogen atoms is generally sufficient to ensure high chemoselectivity for the desired N-protection of the amino group under optimized conditions. google.comgoogle.com

Comparative Analysis of Synthetic Routes for tert-Butyl (3-bromo-5-methylpyridin-2-yl)carbamate and its Analogs

The synthesis of this compound fundamentally involves two key transformations: the regioselective bromination of the pyridine ring and the N-protection of the amino group with a tert-butoxycarbonyl (Boc) group. The sequence of these steps defines the primary synthetic routes, each with distinct advantages and challenges. The starting material is typically 2-amino-5-methylpyridine.

Route A: Bromination Followed by N-Boc Protection

This route begins with the direct bromination of 2-amino-5-methylpyridine to form the intermediate 2-amino-3-bromo-5-methylpyridine. The amino group is an activating, ortho-para directing group, which facilitates the introduction of bromine at the C3 position. Subsequently, the amino group of this brominated intermediate is protected using di-tert-butyl dicarbonate ((Boc)₂O).

Step 1: Bromination. The bromination of activated pyridine rings can be achieved using various reagents. N-bromosuccinimide (NBS) is a common choice that offers milder conditions compared to elemental bromine (Br₂). ijssst.info However, a significant challenge in this step is controlling regioselectivity and preventing over-bromination, which can lead to the formation of di-brominated byproducts such as 2-amino-3,5-dibromo-5-methylpyridine. ijssst.infoorgsyn.org

Step 2: N-Boc Protection. The resulting 2-amino-3-bromo-5-methylpyridine is then reacted with (Boc)₂O in the presence of a base to yield the final product. This step can be complicated by low reactivity or the formation of a di-Boc protected byproduct, particularly if harsh conditions are used. synhet.comrsc.org Methods utilizing catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) have been developed to improve yields and selectivity for the mono-Boc protection of aminopyridines. google.comgoogle.com

Route B: N-Boc Protection Followed by Bromination

In this alternative pathway, the amino group of 2-amino-5-methylpyridine is first protected with a Boc group to form tert-butyl (5-methylpyridin-2-yl)carbamate. This intermediate is then subjected to bromination.

Step 1: N-Boc Protection. The initial protection of 2-amino-5-methylpyridine generally proceeds with high efficiency using standard conditions with (Boc)₂O and a base. fishersci.co.uk

Comparative Data Table

FeatureRoute A: Bromination FirstRoute B: Boc Protection First
Key Intermediate 2-amino-3-bromo-5-methylpyridinetert-butyl (5-methylpyridin-2-yl)carbamate
Bromination Step On activated ring; risk of over-bromination. ijssst.infoOn a less activated ring; may require stronger conditions.
Boc Protection Step On a potentially less reactive, sterically hindered amine. Risk of di-Boc formation. synhet.comgoogle.comStandard, high-yielding protection on an unhindered amine. fishersci.co.uk
Primary Challenge Controlling regioselectivity and extent of bromination.Achieving efficient bromination on a moderately deactivated ring.
Potential Advantage More direct functionalization of the core structure.Cleaner initial protection step; potentially avoids amine-related side reactions during bromination.

Scalability and Process Optimization in Research Synthesis

Transitioning the synthesis of this compound from a laboratory bench to a larger, gram-scale production presents several challenges that necessitate careful process optimization. ijssst.infoacs.org Key areas of focus include the selection of reagents, control of reaction conditions, and purification strategies.

Reagent Selection and Safety For large-scale synthesis, the use of highly toxic and corrosive reagents like elemental bromine is undesirable. acs.org Alternative brominating agents are preferred for their improved safety and handling profiles. A patent for the large-scale production of related bromopyridines suggests using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum. google.com These reagents can enhance selectivity, reduce the formation of side products, and are more suitable for a production environment. google.com Furthermore, modern electrochemical bromination protocols using inexpensive and safe bromine salts offer a sustainable alternative, avoiding catalysts and harsh oxidants altogether. acs.org

Control of Reaction Conditions Maintaining precise control over reaction parameters is critical for ensuring reproducibility and minimizing byproduct formation at scale.

Temperature: Bromination reactions are often exothermic. Inadequate temperature control on a larger scale can lead to runaway reactions and an increase in impurities, such as dibrominated species. google.com

Reaction Time: Optimized reaction times, typically ranging from 2 to 15 hours depending on the specific process, are crucial for driving the reaction to completion without degrading the product. google.com

Byproduct Management: The formation of isomeric or over-brominated byproducts is a common issue in pyridine halogenation. ijssst.info Process optimization aims to define conditions that maximize the yield of the desired 3-bromo isomer. For the Boc protection step, controlling the stoichiometry of (Boc)₂O is essential to prevent the formation of di-Boc protected impurities, which can be difficult to remove. synhet.comrsc.org

Purification and Isolation The choice of purification method is highly dependent on the scale of the synthesis. While column chromatography is effective for small-scale purification, it is often impractical and costly for larger quantities. chemicalbook.com Developing robust crystallization procedures is a primary goal for scalable synthesis, as it allows for efficient purification of large batches of the final product or key intermediates. For intermediates that are liquids or low-melting solids, distillation under reduced pressure can be an effective purification technique. google.com The challenges associated with separating structurally similar isomers make a highly selective reaction paramount for simplifying downstream processing on a larger scale. ijssst.info

Chemical Reactivity and Transformational Organic Chemistry of Tert Butyl 3 Bromo 5 Methylpyridin 2 Yl Carbamate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For tert-butyl (3-bromo-5-methylpyridin-2-yl)carbamate, the bromine atom at the C3 position of the pyridine (B92270) ring serves as a reactive handle for these transformations.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of its starting materials. nih.gov

The success of the Suzuki-Miyaura coupling of pyridine halides heavily relies on the choice of the palladium catalyst and its associated ligands. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product. nih.gov For challenging substrates like pyridines, bulky and electron-rich ligands are crucial for promoting catalyst activity and stability.

Commonly employed catalyst systems involve a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine (B1218219) ligand. acs.org Bulky dialkylbiaryl phosphines and trialkylphosphines are among the most effective ligands for these transformations. nih.gov For example, ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and SPhos have demonstrated high activity, enabling couplings of sterically hindered substrates and even less reactive aryl chlorides, often at room temperature. wikipedia.orgnih.govacs.org The electron-donating nature of these phosphine ligands increases electron density at the palladium center, facilitating the oxidative addition step, while their bulkiness promotes the final reductive elimination. wikipedia.org

N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, sometimes superior to phosphines due to their greater stability and stronger electron-donating properties. wikipedia.org The choice of base is also critical, with potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) being frequently used to facilitate the transmetalation step. nih.govnih.gov

Catalyst/Ligand SystemTypical SubstratesKey Advantages
Pd₂(dba)₃ / P(t-Bu)₃ Aryl bromides, chlorides, and triflatesHigh reactivity, effective for hindered substrates. acs.org
Pd(OAc)₂ / PCy₃ Aryl and vinyl triflatesSelective for triflates over chlorides. acs.org
Pd(0) / SPhos Aryl bromides and chloridesAllows for very low catalyst loadings. wikipedia.org
NiCl₂(PCy₃)₂ Aryl carbamates and sulfamatesInexpensive, bench-stable alternative to palladium. nih.gov
Pd / NHC Ligands Aryl bromides and chloridesHigh stability and electron-rich nature. wikipedia.org

The Suzuki-Miyaura reaction is renowned for its broad substrate scope, allowing the coupling of this compound with a diverse range of boronic acids and their corresponding esters (e.g., MIDA or pinacol (B44631) esters). This versatility enables the synthesis of a wide array of substituted 2-aminopyridine (B139424) derivatives.

The reaction accommodates arylboronic acids with both electron-donating and electron-withdrawing substituents. nih.gov Furthermore, sterically demanding ortho-substituted arylboronic acids can be successfully coupled, leading to the formation of hindered biaryl structures. nih.govacs.org The scope extends to heteroaromatic boronic acids, enabling the synthesis of complex heteroaryl systems. researchgate.net Alkenyl and alkylboronic esters are also compatible partners, providing access to alkenyl- and alkyl-substituted pyridines, respectively. nih.gov This broad compatibility is a significant advantage, allowing for the late-stage functionalization of complex molecules.

Boronic Acid/Ester TypeExample Coupling PartnerResulting Structure
Arylboronic Acid Phenylboronic acidAryl-substituted pyridine
Heteroarylboronic Acid Thiophene-2-boronic acidHeteroaryl-substituted pyridine
Alkenylboronic Ester trans-2-Phenylvinylboronic acid pinacol esterAlkenyl-substituted pyridine
Alkylboronic Ester Methylboronic acid MIDA esterAlkyl-substituted pyridine

In substrates containing multiple halogen atoms, the regioselectivity of the Suzuki-Miyaura coupling becomes a critical consideration. The reaction typically proceeds at the most reactive C-X bond, following the general reactivity trend: I > OTf > Br >> Cl. wikipedia.org For a molecule like this compound, which possesses a single bromine atom, the coupling occurs predictably at the C3 position.

In more complex systems, such as di- or tri-halogenated pyridines, selectivity can often be controlled by the choice of catalyst, ligand, and reaction conditions. nih.gov For instance, in the coupling of 2,4-dichloropyridines, certain ligand-free conditions can favor reaction at the C4 position, while specific diphosphine ligands promote conventional C2 selectivity. nih.gov Studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that the first substitution occurs preferentially at the C4 position, followed by the C3 and C5 positions, influenced by both steric and electronic factors. researchgate.net The Boc-carbamate group at the C2 position in the title compound exerts a significant electronic and steric influence, which can affect the reactivity of the adjacent C3-bromo position.

The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne. wikipedia.orgmdpi.com This reaction is instrumental in synthesizing substituted alkynes and conjugated systems, which are important components in pharmaceuticals, natural products, and organic materials. wikipedia.orgscirp.org

The Sonogashira coupling of 2-amino-3-bromopyridine (B76627) derivatives, which are close structural analogues of this compound, has been well-established. The classic Sonogashira protocol utilizes a dual catalyst system consisting of a palladium complex and a copper(I) salt, typically CuI, as a co-catalyst. mdpi.comresearchgate.net

Optimized conditions for the coupling of 2-amino-3-bromopyridines often involve a palladium catalyst like Pd(CF₃COO)₂ or Pd(PPh₃)₂Cl₂, a phosphine ligand such as PPh₃, a copper(I) iodide co-catalyst, and an amine base like triethylamine (B128534) (Et₃N) in a solvent such as dimethylformamide (DMF). scirp.orgsemanticscholar.orgscirp.org These reactions are typically run at elevated temperatures (e.g., 100°C) and can provide moderate to excellent yields of the desired 2-amino-3-alkynylpyridine products. scirp.orgsemanticscholar.org

The reaction is compatible with a wide range of terminal alkynes, including both aromatic and aliphatic variants. scirp.org While the copper co-catalyst is beneficial for achieving high yields under mild conditions, copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes and difficulties in purification. nih.gov These copper-free systems often require more specialized ligands or different reaction conditions to achieve comparable efficiency. nih.gov

ParameterTypical ConditionReference
Palladium Catalyst Pd(CF₃COO)₂ (2.5 mol%) scirp.orgsemanticscholar.org
Ligand PPh₃ (5 mol%) scirp.orgsemanticscholar.org
Co-catalyst CuI (5 mol%) scirp.orgsemanticscholar.org
Base Et₃N scirp.orgsemanticscholar.org
Solvent DMF scirp.orgsemanticscholar.org
Temperature 100 °C scirp.orgsemanticscholar.org
Substrate Scope Aromatic and aliphatic terminal alkynes scirp.org

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org In the context of this compound, this reaction enables the substitution of the bromine atom with a wide array of nitrogen nucleophiles. The reaction typically involves a palladium source, a phosphine ligand, and a base. libretexts.org

The versatility of the Buchwald-Hartwig amination allows for the coupling of the 3-bromo-2-aminopyridine core with both primary and secondary amines. The choice of catalytic system is crucial for achieving high efficiency and is often tailored to the class of amine being used. Research on unprotected 3-halo-2-aminopyridines has demonstrated that specific, bulky, electron-rich phosphine ligands are particularly effective. nih.gov

For the coupling of secondary amines , catalyst systems employing ligands such as RuPhos have been identified as outstanding. nih.gov These systems facilitate the reaction with both cyclic and acyclic secondary amines. For primary amines , including branched, linear, and benzylamines, precatalysts based on the BrettPhos ligand have shown superior performance, yielding the desired N-substituted diaminopyridine products in good yields. nih.gov The use of pre-catalysts, which are air-stable and easy to handle, simplifies the experimental setup and ensures the formation of the active monoligated Pd(0) species necessary for the catalytic cycle. nih.gov

Amine TypeTypical Ligand/PrecatalystBaseSolventGeneral Outcome
Primary (e.g., Cyclopentylamine, Benzylamine)BrettPhos-precatalystNaOtBuTolueneGood to moderate yields of N3-alkyl-2-aminopyridine derivatives. nih.gov
Secondary (e.g., Morpholine, Piperidine)RuPhos-precatalystNaOtBuTolueneEfficient coupling to form N3-substituted-2-aminopyridine derivatives. nih.gov
Aryl Amines (e.g., Aniline)XPhos or BINAPCs2CO3 or K3PO4Toluene or DioxaneFormation of N3-arylated 2,3-diaminopyridines. wikipedia.orgnih.gov

Negishi and Stille Cross-Coupling Reactions

The bromine atom of this compound is a suitable electrophilic partner for palladium-catalyzed Negishi and Stille cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. These reactions are known for their high functional group tolerance. The reaction with an organozinc halide (R-ZnX) would proceed via the standard catalytic cycle of oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the 3-substituted pyridine product.

The Stille cross-coupling reaction employs organostannane reagents (R-SnR'₃). nih.gov A significant advantage of Stille coupling is the stability of organostannanes to air and moisture. The reaction is particularly effective for creating C(sp²)-C(sp²) bonds. For the title compound, this would involve coupling with vinyl, aryl, or heteroarylstannanes. Recent advancements have also enabled the use of unactivated secondary alkyl groups in Stille couplings with minimal isomerization, expanding the reaction's scope. nih.gov

ReactionOrganometallic ReagentTypical Catalyst SystemProduct Type
Negishi CouplingR-ZnX (e.g., Aryl-ZnCl, Alkyl-ZnBr)Pd(PPh₃)₄ or PdCl₂(dppf)3-Aryl or 3-Alkyl-5-methylpyridin-2-amine derivative
Stille CouplingR-Sn(Alkyl)₃ (e.g., Vinyl-SnBu₃, Aryl-SnMe₃)Pd(PPh₃)₄, Cu(I) co-catalyst3-Vinyl or 3-Aryl-5-methylpyridin-2-amine derivative. nih.gov

Carbonylation and Carboxylation Reactions

The introduction of a carbonyl group at the C-3 position of the pyridine ring can be achieved through palladium-catalyzed carbonylation reactions. These reactions typically use carbon monoxide (CO) as the C1 source and can produce a variety of carbonyl compounds depending on the nucleophile present. For instance, reacting this compound under a CO atmosphere in the presence of an alcohol would yield a carboxylate ester, while using an amine would produce an amide. acs.org This method is highly effective for heteroaryl bromides. acs.org

Carboxylation, the direct introduction of a carboxylic acid group (-COOH), can be more challenging. While methods using CO₂ as a direct C1 source exist, alternative palladium-catalyzed approaches often use formates or other CO₂ surrogates. A related transformation is aminocarbonylation, where CO and an amine are used to form an amide in a single step, which has been successfully applied to substrates like 3-bromopyridine. acs.org

ReactionReagentsTypical CatalystProduct
Carbonylative Coupling (Esterification)CO, R-OH, BasePd(OAc)₂, XantphosMethyl 2-(tert-butoxycarbonylamino)-5-methylnicotinate
AminocarbonylationCO, R₂NH, BasePd(OAc)₂, XantphosN-substituted 2-(tert-butoxycarbonylamino)-5-methylnicotinamide. acs.org
HydroxcarbonylatonCO, H₂O, BasePd(OAc)₂, dppf2-(tert-butoxycarbonylamino)-5-methylnicotinic acid

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring without the need for a metal catalyst. wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For an SNAr reaction to be favorable, the aromatic ring must be electron-deficient, a condition often met by the presence of strong electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com

The pyridine ring in this compound is inherently electron-deficient, which makes it more susceptible to nucleophilic attack than a corresponding benzene (B151609) ring. wikipedia.org However, SNAr reactions on 3-halopyridines are generally less facile than those on 2- or 4-halopyridines. bath.ac.uk

Strong nitrogen nucleophiles (e.g., amides, certain amines) and oxygen nucleophiles (e.g., alkoxides, phenoxides) can displace the bromide at the C-3 position. fishersci.se These reactions often require elevated temperatures and the use of a strong base to proceed at a reasonable rate. The base assists in the deprotonation of the nucleophile and can also influence the stability of the intermediates. For example, heating the substrate with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield the corresponding 3-methoxy derivative.

The feasibility and pathway of an SNAr reaction on this molecule are dictated by the electronic effects of the ring nitrogen and the various substituents.

Pyridine Nitrogen: The nitrogen atom is the most significant activating feature of the ring. Its electronegativity withdraws electron density inductively from all ring carbons, making the entire ring more electrophilic. More importantly, it can stabilize the negative charge of the Meisenheimer intermediate through resonance, but only when the nucleophilic attack occurs at the ortho (C-2, C-6) or para (C-4) positions. wikipedia.orgstackexchange.com Since the leaving group in the title compound is at the C-3 (meta) position relative to the nitrogen, this direct resonance stabilization of the intermediate is not possible, which is a primary reason why SNAr at C-3 is less favorable.

Substituents:

Methyl group (-CH₃) at C-5: As an alkyl group, it is weakly electron-donating through induction and hyperconjugation. This effect slightly deactivates the ring towards nucleophilic attack by increasing its electron density.

In cases of SNAr on 3-halopyridines with very strong bases like sodium amide, an alternative elimination-addition pathway via a pyridyne intermediate can occur. For 3-bromopyridine, this leads to a mixture of 3- and 4-substituted products via a 3,4-pyridyne intermediate. bath.ac.uk The formation of a 2,3-pyridyne is generally disfavored. bath.ac.uk Given the substitution pattern of the title compound, such a pathway could be complex.

Deprotection Methodologies for the tert-Butyl Carbamate (B1207046) Moiety

Acid-mediated cleavage is the most conventional method for the deprotection of Boc-protected amines. fishersci.co.uk The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a transient carbamic acid, which then readily decarboxylates to yield the free amine. commonorganicchemistry.com The liberated tert-butyl cation can be quenched by a nucleophilic solvent or scavenger, or it can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.comacsgcipr.org

Commonly employed acidic conditions include treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in solvents like 1,4-dioxane (B91453) or ethyl acetate. fishersci.co.uksemanticscholar.org While effective, these strong acid conditions can be harsh and may not be suitable for substrates containing other acid-sensitive functionalities. A potential side reaction involves the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. acsgcipr.org

To mitigate these issues, milder acidic reagents have been developed. For instance, aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of tert-butyl carbamates, offering good selectivity in the presence of other acid-labile groups. nih.gov

Table 1: Selected Acid-Mediated Deprotection Reagents for Boc Groups

Reagent(s)Typical Solvent(s)ConditionsKey Characteristics
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RTStandard, highly effective, but harsh. Can cleave other acid-sensitive groups.
Hydrochloric Acid (HCl)1,4-Dioxane, Ethyl Acetate, MethanolRTCommon and effective; product is isolated as the hydrochloride salt.
Aqueous Phosphoric Acid (H₃PO₄)Tetrahydrofuran (B95107) (THF)RT to mild heatMilder alternative, offering better chemoselectivity. nih.gov
Sulfuric Acid (H₂SO₄)tert-Butyl acetateRTStrong acid conditions. nih.gov

To achieve orthogonality in complex synthetic routes, numerous non-acidic methods for Boc deprotection have been explored. These alternatives are particularly valuable when the substrate is sensitive to acidic conditions.

Basic conditions have been developed, challenging the traditional view of Boc group stability to bases. Protocols using sodium t-butoxide in slightly wet tetrahydrofuran or aqueous methanolic potassium carbonate have proven effective, especially for Boc groups on electron-deficient heterocycles. nih.govresearchgate.net

Another mild and selective method involves the use of oxalyl chloride in methanol at room temperature. This approach is tolerant of a wide array of functional groups and proceeds in good to excellent yields. nih.gov The proposed mechanism involves an electrophilic attack by oxalyl chloride on the carbamate, leading to its cleavage. nih.gov

Furthermore, fluoride-based reagents have been employed for Boc deprotection. Tetra-n-butylammonium fluoride (B91410) (TBAF) in THF can cleave the Boc group, providing a neutral and mild alternative to acidic or strongly basic methods. lookchem.com Catalyst-free deprotection using only water at reflux temperatures has also been reported as a green and environmentally benign protocol. semanticscholar.org

Table 2: Selected Alternative Deprotection Protocols for Boc Groups

Reagent(s)Typical Solvent(s)ConditionsKey Characteristics
Potassium Carbonate (K₂CO₃)Methanol / WaterRefluxMild basic conditions, effective for heteroaromatic systems. researchgate.net
Oxalyl Chloride / (COCl)₂MethanolRTMild, rapid, and tolerant of many functional groups. nih.gov
Tetra-n-butylammonium Fluoride (TBAF)Tetrahydrofuran (THF)RT to RefluxMild, neutral conditions mediated by fluoride ions. lookchem.com
Water (H₂O)None (Water as solvent)RefluxCatalyst-free, environmentally friendly "green" method. semanticscholar.org

Directed ortho-Metalation (DoM) and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org The N-tert-butylcarbamate group is recognized as a potent DMG.

In the case of this compound, the primary ortho position to the powerful carbamate DMG is the C3 position, which is substituted with a bromine atom. Instead of C-H deprotonation, treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (-78 °C) is expected to result in a rapid halogen-metal exchange. wikipedia.orgtcnj.edu This exchange is a well-established reaction that is typically faster than C-H deprotonation, especially for aryl bromides and iodides. wikipedia.org This process would generate a 3-lithiated pyridine intermediate, a versatile nucleophile for subsequent reactions.

The presence of the acidic N-H proton on the carbamate can complicate lithiation. However, protocols using a combination of a Grignard reagent (like i-PrMgCl) to form a magnesium salt of the carbamate, followed by an organolithium reagent (like n-BuLi) for the halogen-metal exchange, have been developed to overcome this issue for substrates with acidic protons. nih.govnih.gov

Once the organometallic intermediate is formed at the C3 position, it can be trapped with a wide variety of electrophiles to introduce new functional groups, leading to diverse 3-substituted pyridine derivatives.

Table 3: Potential Functionalization at the C3-Position via Halogen-Metal Exchange and Electrophilic Quench

ElectrophileReagent ExampleResulting Functional Group
Aldehydes/KetonesBenzaldehyde (PhCHO)Hydroxyalkyl
Carbon DioxideCO₂ (s)Carboxylic Acid
Alkyl HalidesMethyl Iodide (CH₃I)Alkyl (e.g., Methyl)
BoratesTrimethyl borate (B1201080) (B(OMe)₃)Boronic Acid
DisulfidesDimethyl disulfide (MeSSMe)Methylthio
IodineI₂Iodo

Functionalization at the Methyl Group of the Pyridine Ring

The methyl group on a pyridine ring possesses enhanced acidity compared to a methyl group on a benzene ring, due to the electron-withdrawing nature of the nitrogen-containing heterocycle. This allows for deprotonation at the methyl group to form a nucleophilic carbanion.

For this compound, selective deprotonation of the C5-methyl group can be achieved using a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA). mdpi.com The steric bulk of LDA makes it less likely to attack other electrophilic sites on the ring or engage in halogen-metal exchange, favoring the abstraction of the most accessible acidic proton on the methyl group. youtube.com Using a less hindered base like n-BuLi could lead to competitive reactions at the C3-bromo position as described in the previous section. nih.gov

The resulting pyridylmethanide anion is a potent nucleophile that can react with a range of electrophiles. This strategy provides a direct route to elaborate the side chain at the C5 position, introducing new carbon-carbon and carbon-heteroatom bonds.

Table 4: Potential Functionalization at the C5-Methyl Group via Deprotonation and Electrophilic Quench

ElectrophileReagent ExampleResulting Structure at C5
AldehydesFormaldehyde (B43269) (HCHO)-CH₂CH₂OH
KetonesAcetone ((CH₃)₂CO)-CH₂C(OH)(CH₃)₂
Alkyl HalidesBenzyl Bromide (BnBr)-CH₂CH₂Ph
EstersEthyl Chloroformate (ClCO₂Et)-CH₂CO₂Et
IminesN-Tosyl Iminesβ-Aminoalkyl

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Heterocyclic Systems

The compound serves as a pivotal precursor for the construction of more elaborate heterocyclic frameworks. The bromine atom acts as a handle for cross-coupling reactions, while the Boc-protected amine offers a site for subsequent functionalization or ring-closure reactions after deprotection.

The presence of a bromine atom on the pyridine (B92270) ring makes tert-Butyl (3-bromo-5-methylpyridin-2-yl)carbamate an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the 3-position of the pyridine ring by reacting the bromo-compound with various organoboronic acids or esters. Research on the closely related compound, 5-bromo-2-methylpyridin-3-amine, has demonstrated successful palladium-catalyzed Suzuki cross-coupling with several arylboronic acids to produce novel biaryl pyridine derivatives in moderate to good yields. mdpi.comresearchgate.net This established reactivity pattern is directly applicable to this compound for creating functionalized pyridine systems.

Buchwald-Hartwig Amination: This method enables the formation of carbon-nitrogen bonds. The bromo-substituent can be replaced with various primary or secondary amines, leading to the synthesis of 3-amino-5-methylpyridin-2-yl derivatives. This reaction is highly efficient for coupling aryl halides with amines, and the use of specialized phosphine (B1218219) ligands facilitates this transformation even with sterically hindered substrates. nih.gov

Other Cross-Coupling Reactions: The compound is also amenable to other palladium-catalyzed reactions such as Sonogashira (alkyne coupling), Heck (alkene coupling), and Stille (organotin coupling), each providing a pathway to a different class of substituted pyridine derivatives.

The following table summarizes the potential cross-coupling reactions for this compound:

Reaction NameCoupling PartnerBond FormedPotential Product Class
Suzuki-MiyauraOrganoboronic acid/esterC-CAryl/heteroaryl-substituted pyridines
Buchwald-HartwigAmineC-NAminopyridine derivatives
SonogashiraTerminal alkyneC-C (sp)Alkynyl-substituted pyridines
HeckAlkeneC-C (sp²)Alkenyl-substituted pyridines
StilleOrganostannaneC-CAryl/alkenyl-substituted pyridines

Polycyclic aromatic nitrogen heterocycles are core structures in many biologically active molecules and functional materials. This compound is a key precursor for synthesizing fused ring systems like imidazopyridines. The general strategy involves the deprotection of the Boc group to reveal the free amine, followed by an intramolecular or intermolecular cyclization reaction.

For instance, the synthesis of imidazo[4,5-b]pyridine derivatives often starts from a substituted 2,3-diaminopyridine. nih.gov While the target compound is a 2-aminopyridine (B139424) derivative, subsequent introduction of an amino group or a precursor at the 3-position (via cross-coupling or other methods) would create the necessary scaffold for cyclization to form the imidazole (B134444) ring fused to the pyridine core. The synthesis of related compounds like tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate highlights the utility of bromo- and carbamate-functionalized pyridines in accessing these complex heterocyclic systems. nih.govnih.govresearchgate.net

Precursor for Advanced Pharmaceutical Intermediates and Research Tools

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The functional handles on this compound allow for its elaboration into more complex molecules that can serve as advanced intermediates for active pharmaceutical ingredients (APIs).

The compound's structure is analogous to other substituted bromopyridines that are documented as key intermediates in drug discovery. For example, the related compound 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine is explicitly used as a pharmaceutical intermediate. synhet.com Similarly, tert-butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate is employed in the synthesis of drug candidates, where the bromo and carbamate (B1207046) groups allow for versatile functionalization to create therapeutic agents. myskinrecipes.com By extension, this compound provides a valuable platform for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Probes for Mechanistic Organic Chemistry Research

The defined substitution pattern of this compound makes it a useful tool for investigating reaction mechanisms. The interplay between the electronic properties of the methyl group (electron-donating) and the bromo-substituent (electron-withdrawing), along with the steric bulk of the Boc-protected amine, can provide insights into the factors governing the regioselectivity and efficiency of catalytic reactions.

Researchers can use this compound to study:

Ligand and Catalyst Performance: By employing it as a standard substrate in cross-coupling reactions, the relative performance of different palladium catalysts and ligands can be systematically evaluated.

Reaction Kinetics: The rate of oxidative addition of palladium to the C-Br bond can be studied and compared with other substituted bromopyridines to understand the electronic and steric effects on this crucial step in the catalytic cycle.

Regioselectivity: In cases where multiple reactive sites could potentially be introduced, this compound can help probe the directing effects of the existing substituents.

Utilization in Ligand Synthesis for Catalysis Research

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to the strong coordinating ability of the pyridine nitrogen. This compound can be transformed into novel ligands for transition metal catalysts.

A common strategy would involve a cross-coupling reaction at the bromine site to introduce another coordinating group (e.g., a phosphine, another pyridine, or an imidazole). Subsequent removal of the Boc protecting group would unmask the amino group, which could also act as a coordinating site or be further functionalized. This approach allows for the synthesis of bidentate (N,N' or N,P) or potentially pincer-type ligands, which are crucial for controlling the reactivity and selectivity of metal catalysts used in a wide range of organic transformations.

Contributions to Supramolecular Chemistry Research

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly. The carbamate group in this compound contains both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl oxygens). These features enable the molecule to participate in self-assembly or co-assembly with other molecules to form ordered structures in the solid state.

Crystal structure analyses of related carbamate-containing heterocyclic compounds have revealed the formation of extensive two-dimensional networks held together by intermolecular N-H···O and N-H···N hydrogen bonds. nih.govnih.gov These studies show that the carbamate moiety is a robust functional group for directing crystal packing. By modifying the substituents on the pyridine ring, researchers can fine-tune the intermolecular interactions to control the resulting supramolecular architecture, which is a key goal in crystal engineering and the design of new materials with specific properties.

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1H, 13C, and 15N NMR for Structural Assignment and Conformational Analysis

¹H NMR: Proton NMR spectroscopy would be the initial and most crucial step in the structural verification of tert-Butyl (3-bromo-5-methylpyridin-2-yl)carbamate. The spectrum would be expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic region would feature signals for the two protons on the pyridine (B92270) ring. Their splitting patterns (coupling constants) would confirm their relative positions. A singlet would be anticipated for the methyl group protons attached to the pyridine ring. The tert-butyl group would exhibit a characteristic sharp singlet, integrating to nine protons. The carbamate (B1207046) N-H proton would likely appear as a broad singlet, the chemical shift of which could be sensitive to concentration and residual water in the solvent.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A decoupled ¹³C NMR spectrum would display a distinct signal for each unique carbon atom. The pyridine ring would show five signals, with the carbon atom bonded to the bromine atom being significantly influenced by the halogen's electronic effects. The carbonyl carbon of the carbamate group would resonate at a characteristic downfield shift. The quaternary carbon and the methyl carbons of the tert-butyl group would also have predictable chemical shifts.

¹⁵N NMR: While less common, ¹⁵N NMR could offer valuable insights into the electronic environment of the two nitrogen atoms in the molecule—the pyridine ring nitrogen and the carbamate nitrogen. The chemical shifts of these nuclei are sensitive to hybridization and substitution, providing an additional layer of structural confirmation.

Conformational analysis, particularly around the carbamate linkage, could be investigated by observing changes in chemical shifts or coupling constants at different temperatures. Rotational barriers around the N-C(O) bond could potentially be determined.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidation of Complex Structures

For unambiguous assignment of all proton and carbon signals, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, definitively connecting the signals of adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the protonated carbons in the pyridine ring and the methyl and tert-butyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the conformation around the carbamate linkage by observing through-space interactions between the N-H proton and the tert-butyl protons or protons on the pyridine ring.

Solvent Effects on NMR Spectra in Research Studies

The choice of solvent can significantly influence NMR spectra. For this compound, running spectra in a variety of deuterated solvents with different polarities and hydrogen-bonding capabilities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) would be informative. Aromatic solvent-induced shifts (ASIS) could be observed when using solvents like benzene-d₆, which can help in the assignment of protons on the pyridine ring. The chemical shift of the N-H proton is particularly susceptible to solvent effects, often showing significant downfield shifts in hydrogen-bond accepting solvents like DMSO-d₆ compared to chloroform-d. These solvent-induced shifts can provide clues about the solute-solvent interactions and the accessibility of different parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and deducing its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This technique provides highly accurate mass measurements, which allows for the calculation of the elemental formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster for the molecular ion, providing a clear signature for the presence of a single bromine atom in the molecule. The experimentally determined exact mass would be compared to the theoretical mass of the proposed formula, C₁₁H₁₅BrN₂O₂, to confirm its elemental composition with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the compound's structure and connectivity. For this compound, characteristic fragmentation pathways would be expected:

Loss of the tert-butyl group: A prominent fragmentation would likely be the loss of a tert-butyl cation or isobutylene (B52900), leading to a significant fragment ion.

Decarboxylation: The loss of carbon dioxide from the carbamate moiety is another common fragmentation pathway.

Cleavage of the pyridine ring: Fragmentation of the pyridine ring itself could also occur, although this might require higher collision energies.

By carefully analyzing the masses of the fragment ions, a detailed fragmentation map can be constructed, further corroborating the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features, particularly the tert-butoxycarbonyl (Boc) protecting group and the substituted pyridine ring.

The analysis of the spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. The presence of the carbamate group is typically confirmed by a sharp, intense absorption from the carbonyl (C=O) stretch and a moderate absorption from the N-H stretch. The tert-butyl group, pyridine ring, and carbon-bromine bond also exhibit distinct vibrations in the fingerprint region of the spectrum. While the precise wavenumbers can vary slightly based on the sample preparation (e.g., KBr pellet, thin film), the expected absorption ranges for the principal functional groups are well-established for related carbamate compounds. nist.govorgsyn.org

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Absorption Range (cm⁻¹)
N-H (Carbamate) Stretching 3400 - 3200
C-H (Alkyl) Stretching 3000 - 2850
C=O (Carbamate) Stretching 1725 - 1700
C=C, C=N (Aromatic) Stretching 1600 - 1450
C-O (Carbamate) Stretching 1250 - 1150

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides unambiguous proof of connectivity and stereochemistry, as well as insights into intermolecular interactions that govern the crystal packing.

For a compound like this compound, a single-crystal X-ray diffraction experiment would yield a detailed structural model. The process involves growing a high-quality single crystal, which is then mounted on a diffractometer (such as a Bruker SMART APEX or KappaCCD) and irradiated with monochromatic X-rays. nih.govnih.gov The resulting diffraction pattern is processed to solve and refine the crystal structure.

The analysis would determine key structural parameters, including bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. researchgate.netmdpi.com A critical aspect of the analysis is the characterization of non-covalent interactions, such as hydrogen bonds between the carbamate N-H donor and the carbonyl oxygen or pyridine nitrogen acceptors of adjacent molecules, which dictate the supramolecular architecture in the solid state. nih.govnih.gov

Table 2: Typical Parameters Obtained from X-ray Crystallographic Analysis

Parameter Description
Chemical Formula C₁₁H₁₅BrN₂O₂
Crystal System The crystal family (e.g., Monoclinic, Orthorhombic).
Space Group The symmetry group of the crystal (e.g., P2₁/c).
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°).
Z The number of molecules per unit cell.
R-factor An indicator of the quality of the structural refinement.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are indispensable tools for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed to assess the purity of this compound and to monitor the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally labile compounds. In a typical reversed-phase HPLC method, the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, often a gradient mixture of water and a polar organic solvent like acetonitrile. Detection is commonly achieved using a UV-Vis detector, as the pyridine ring possesses a strong chromophore. The purity is calculated from the relative peak area in the resulting chromatogram.

Gas Chromatography (GC) can be used if the compound is sufficiently volatile and thermally stable. It is also frequently used to assess the purity of the starting materials used in the synthesis. tcichemicals.com The sample is vaporized and passed through a capillary column, and a detector, such as a Flame Ionization Detector (FID), measures the eluting components. synhet.com

Both HPLC and GC are vital for reaction monitoring . By analyzing small aliquots of the reaction mixture at different time points, chemists can track the consumption of reactants and the formation of the desired product. This real-time data allows for the precise determination of reaction completion and helps in optimizing reaction conditions to maximize yield and minimize the formation of impurities.

Table 3: Typical Chromatographic Methods for Analysis

Technique Stationary Phase Mobile Phase / Carrier Gas Detector Application
HPLC C18 Silica Gel Gradient of Water/Acetonitrile UV-Vis Purity Assessment, Reaction Monitoring

Theoretical and Computational Studies of Tert Butyl 3 Bromo 5 Methylpyridin 2 Yl Carbamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine the ground-state energy, molecular geometry, and other key characteristics. For tert-butyl (3-bromo-5-methylpyridin-2-yl)carbamate, DFT calculations would provide fundamental insights into its stability and potential reactivity.

HOMO-LUMO Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. Without specific studies, the exact HOMO-LUMO energies and the energy gap for this compound remain undetermined.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are frequently used to predict spectroscopic data, which can aid in the characterization of newly synthesized compounds.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. These predictions are valuable for assigning signals in experimental NMR spectra.

IR (Infrared): DFT can compute vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. This theoretical spectrum helps in identifying functional groups and interpreting experimental IR data.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions between molecular orbitals. These calculations can predict the wavelengths of maximum absorption (λmax), providing insight into the compound's electronic structure and color.

No published predicted spectroscopic data for this compound currently exist.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could reveal its preferred three-dimensional shapes (conformations) and how it interacts with other molecules, such as solvents or biological macromolecules. This analysis is crucial for understanding how the molecule behaves in different environments.

Computational Studies of Reaction Mechanisms and Transition States

Theoretical chemistry allows for the detailed investigation of chemical reaction pathways. By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states—the high-energy species that exist transiently between reactants and products. Calculating the energy barriers associated with these transition states helps in predicting reaction rates and understanding the mechanism by which the reaction proceeds. Such studies for this compound have not been documented.

Quantum Chemical Characterization of Aromaticity and Electronic Properties

The pyridine (B92270) ring in this compound is an aromatic system. Quantum chemical methods can quantify the degree of aromaticity using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would provide insight into the electronic delocalization and stability conferred by the aromatic ring. Other electronic properties, such as the molecular electrostatic potential (MEP), can also be mapped to identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

In Silico Prediction of Chemical Properties Relevant to Research

In silico methods use computational models to predict various physicochemical and pharmacokinetic properties. For a research compound, this can include predictions of solubility, lipophilicity (logP), and other parameters relevant to its potential application in areas like drug discovery or materials science. While databases may contain basic computed properties, detailed in silico profiling for this specific molecule is not available in published literature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (3-bromo-5-methylpyridin-2-yl)carbamate?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. A common approach involves:

Protection of the pyridine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions.

Bromination at the 3-position using reagents like N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN).

Methylation at the 5-position via nucleophilic substitution or catalytic coupling.
Key intermediates should be characterized by 1H^1H-NMR and LC-MS to confirm regioselectivity. For example, NMR shifts for analogous pyridine carbamates show distinct aromatic proton signals (δ 8.2–7.5 ppm) and Boc-group tert-butyl peaks (δ 1.3–1.5 ppm) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • 1H^1H-NMR : Aromatic protons in pyridine derivatives resonate between δ 7.5–8.5 ppm, with splitting patterns indicating substitution positions. Boc groups show singlet peaks for tert-butyl protons .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures. Challenges include managing bromine’s high electron density, requiring high-resolution data (≤ 0.8 Å) for accurate thermal parameter modeling .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on SDS guidelines for structurally similar carbamates:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of brominated intermediates.
  • First Aid : For skin contact, wash immediately with water; for ingestion, seek medical attention and provide the SDS .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 3-bromo group facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki Coupling : Use Pd(PPh3_3)4_4 catalyst with arylboronic acids in THF/water. Monitor reaction progress via TLC (Rf_f shifts).
  • Selectivity Challenges : Competing reactions at the 5-methyl position may occur; optimize ligand choice (e.g., XPhos) to suppress side reactions .

Q. What challenges arise in crystallographic analysis of this compound?

  • Methodological Answer :

  • Heavy Atom Effects : Bromine’s electron density can cause absorption errors. Mitigate using Mo-Kα radiation (λ = 0.71073 Å) and multi-scan corrections.
  • Disorder Modeling : Methyl and tert-butyl groups often require anisotropic refinement. Use SHELXL’s PART instruction to split disordered sites .

Q. How is this carbamate utilized in protease inhibitor synthesis?

  • Methodological Answer : The Boc-protected pyridine scaffold serves as a key intermediate in β-secretase inhibitors. For example:

Functionalization : Introduce fluorophenyl or cyclohexyl groups via cross-coupling.

Deprotection : Remove Boc groups with TFA/DCM to expose free amines for subsequent amidation .

Q. How to resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare experimental 1H^1H-NMR data with computed spectra (e.g., DFT calculations using Gaussian).
  • X-ray Validation : Resolve ambiguous NOE correlations by overlaying experimental and crystallographic structures .

Q. What computational methods predict the compound’s reactivity in amination?

  • Methodological Answer :

  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For brominated pyridines, the 3-position typically shows high electrophilicity (f+^+ > 0.1).
  • Molecular Dynamics : Simulate hydrogen-bonding interactions (e.g., with water or enzymes) using AMBER or GROMACS .

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Reactant of Route 1
tert-Butyl (3-bromo-5-methylpyridin-2-yl)carbamate
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Reactant of Route 2
tert-Butyl (3-bromo-5-methylpyridin-2-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.